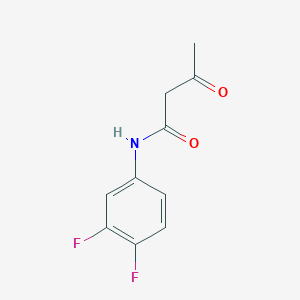

N-(3,4-difluorophenyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2/c1-6(14)4-10(15)13-7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONWBQBDOHKZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3,4 Difluorophenyl 3 Oxobutanamide

Established Synthetic Routes to N-Aryl-3-oxobutanamides

The formation of the amide bond in N-aryl-3-oxobutanamides is typically achieved through acylation of anilines with a β-keto carbonyl source. Two prevalent methods have been refined for this purpose.

Condensation Reactions with Anilines and Beta-Keto Esters (e.g., ethyl acetoacetate)

The most direct and widely used method for synthesizing N-aryl-3-oxobutanamides is the direct condensation of a substituted aniline (B41778) with a β-keto ester, most commonly ethyl acetoacetate (B1235776). This reaction proceeds by nucleophilic attack of the aniline's amino group on the ester carbonyl carbon of the ethyl acetoacetate. The reaction is typically driven to completion by heating, often under reflux, which facilitates the elimination of ethanol (B145695) as a byproduct. nih.govraco.cat

The general mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the ethoxy group, forming the stable amide product. The reaction can often be performed with or without a solvent. For instance, the synthesis of N-(3,4-dichlorophenyl)-3-oxobutanamide was achieved by refluxing a solution of 3,4-dichloroaniline (B118046) and ethyl acetoacetate in benzene (B151609) for two hours, resulting in the precipitation of the product with a high yield of 86%. nih.gov Similarly, fusing 2-aminopyridine (B139424) with ethyl acetoacetate without a solvent also yields the corresponding N-pyridyl-3-oxobutanamide. raco.cat

Modified Clemens Method Utilizing 2,2,6-Trimethyl-1,3-dioxin-4-one and Arylamines

An alternative to β-keto esters is the use of 2,2,6-trimethyl-1,3-dioxin-4-one, also known as the diketene-acetone adduct. This reagent serves as a stable, manageable precursor to acetylketene, a highly reactive intermediate. researchgate.netsigmaaldrich.com In what can be considered a modified Clemens method, the thermolysis of 2,2,6-trimethyl-1,3-dioxin-4-one generates acetylketene and acetone, the latter being a volatile byproduct. researchgate.net

The in situ generated acetylketene is a potent acylating agent that readily reacts with arylamines. The amine's nucleophilic nitrogen attacks the ketene's central carbonyl carbon, leading to the direct formation of the N-aryl-3-oxobutanamide. This method avoids the need for high reflux temperatures to drive off alcohol and can proceed under milder conditions, offering an efficient route to the desired acetoacetamide (B46550) derivatives. researchgate.net

Targeted Synthesis of N-(3,4-difluorophenyl)-3-oxobutanamide

The synthesis of the specific target compound, this compound, involves applying the general methodologies described above to the fluorinated precursor, 3,4-difluoroaniline (B56902).

Adaptation of Synthetic Protocols for Fluorinated Aniline Precursors

The direct condensation with ethyl acetoacetate is readily adapted for the synthesis of this compound. The starting material, 3,4-difluoroaniline, is a commercially available compound or can be synthesized through various methods, such as the nitration of ortho-difluorobenzene followed by reduction. google.com

The presence of two electron-withdrawing fluorine atoms on the aniline ring reduces the nucleophilicity of the amino group compared to non-halogenated aniline. However, this effect is generally not prohibitive, and the reaction can proceed efficiently, often requiring heat to overcome the slightly reduced reactivity. The synthesis of the analogous N-(3,4-dichlorophenyl)-3-oxobutanamide demonstrates that halogenated anilines are suitable substrates for this reaction. nih.gov Therefore, reacting 3,4-difluoroaniline with ethyl acetoacetate under reflux in a suitable solvent like benzene or toluene (B28343) is a viable and direct pathway to the target compound.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is critical for maximizing product yield and purity while minimizing reaction time and byproduct formation. Key parameters for optimization include the choice of solvent, reaction temperature, and reaction duration. scielo.brchemrxiv.org

For the condensation of 3,4-difluoroaniline and ethyl acetoacetate, a systematic approach can be employed. A solvent screen might include non-polar aromatic solvents (e.g., toluene, xylene) or polar aprotic solvents. The temperature is typically set to the reflux temperature of the chosen solvent to ensure the removal of the ethanol byproduct. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Upon completion, the product often precipitates from the reaction mixture upon cooling, or it can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

The following table illustrates a hypothetical optimization study for this synthesis:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzene | 80 | 4 | 82 |

| 2 | Toluene | 111 | 2 | 91 |

| 3 | Xylene | 140 | 2 | 88 |

| 4 | None | 120 | 3 | 85 |

This is an interactive data table based on representative data.

Based on such a study, refluxing in toluene for 2 hours might be identified as the optimal conditions, providing a balance between reaction rate and yield. chemrxiv.org

Characterization Techniques for Structural Confirmation

Following synthesis and purification, the identity and purity of this compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. sciencepublishinggroup.com In the ¹H NMR spectrum, characteristic signals would include a singlet for the acetyl (CH₃) protons, a singlet for the methylene (B1212753) (CH₂) protons, and complex multiplets in the aromatic region for the protons on the difluorophenyl ring. The amide (N-H) proton would appear as a broad singlet. ¹³C NMR would show distinct signals for the two carbonyl carbons (keto and amide), the methyl and methylene carbons, and the carbons of the aromatic ring, with their chemical shifts influenced by the fluorine substituents. sciencepublishinggroup.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be expected to show strong absorption bands corresponding to the N-H stretching vibration, two distinct C=O (carbonyl) stretching vibrations for the amide and ketone groups, and C-F stretching bands.

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₀H₉F₂NO₂ (213.18 g/mol ).

Elemental Analysis : This technique determines the percentage composition of elements (C, H, N) in the sample, which can be compared to the theoretical values calculated from the molecular formula to confirm purity.

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

The following table summarizes the expected characterization data for the target compound:

| Technique | Expected Data |

| ¹H NMR | Signals for CH₃, CH₂, aromatic H, and NH protons. |

| ¹³C NMR | Signals for two C=O, CH₃, CH₂, and aromatic carbons. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (keto C=O stretch), ~1670 (amide C=O stretch), ~1200-1100 (C-F stretch). |

| Mass Spec (m/z) | Molecular ion peak at ~213. |

| Elemental Analysis | %C, %H, %N values consistent with C₁₀H₉F₂NO₂. |

This is an interactive data table based on representative data.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are essential for elucidating the molecular structure of this compound. While specific experimental spectra for this exact compound are not widely published, its characteristic spectral data can be predicted based on the analysis of closely related N-aryl sulphonamides and acetoacetanilide (B1666496) derivatives, as well as fundamental spectroscopic principles. researchgate.netwikipedia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The methyl (CH₃) protons of the butanamide chain would appear as a singlet, typically in the range of δ 2.2-2.4 ppm. The methylene (CH₂) protons, situated between two carbonyl groups (an active methylene group), would also produce a singlet, expected around δ 3.6-3.8 ppm. The aromatic region would display complex multiplets for the three protons on the difluorophenyl ring between δ 7.0-7.8 ppm, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The amide (N-H) proton would be observed as a broad singlet, typically downfield, above δ 9.0 ppm.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for the methyl carbon (around δ 30 ppm), the active methylene carbon (around δ 50 ppm), and two distinct carbonyl carbons for the ketone and amide groups (in the δ 165-205 ppm range). The aromatic region would show six signals for the difluorophenyl ring, with their chemical shifts and splitting patterns being significantly influenced by the carbon-fluorine couplings (¹JCF, ²JCF, etc.).

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands would include a sharp peak for the N-H stretch of the secondary amide group around 3300-3250 cm⁻¹. researchgate.net Two distinct carbonyl (C=O) stretching bands are expected: one for the amide carbonyl (Amide I band) around 1660-1680 cm⁻¹ and another for the ketone carbonyl at a higher frequency, typically 1715-1725 cm⁻¹. Vibrations corresponding to C-N stretching are also anticipated. researchgate.net Strong absorption bands indicating C-F stretching on the aromatic ring would be visible in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₁₀H₉F₂NO₂), the molecular ion peak [M]⁺ would be observed at m/z 213.06. Common fragmentation pathways for acetoacetanilides include the cleavage of the amide bond and the loss of the acetyl group, leading to characteristic fragment ions.

| Technique | Functional Group / Proton Environment | Predicted Chemical Shift / Wavenumber / m/z | Notes |

|---|---|---|---|

| ¹H NMR | -COCH₃ (Methyl) | δ 2.2-2.4 ppm (singlet) | Typical range for acetyl protons. |

| ¹H NMR | -COCH₂CO- (Methylene) | δ 3.6-3.8 ppm (singlet) | Active methylene protons between two carbonyls. |

| ¹H NMR | Aromatic Protons | δ 7.0-7.8 ppm (multiplets) | Complex splitting due to H-H and H-F coupling. |

| ¹H NMR | -NH- (Amide) | > δ 9.0 ppm (broad singlet) | Chemical shift can be solvent-dependent. |

| IR | N-H Stretch (Amide) | 3300-3250 cm⁻¹ | Characteristic for secondary amides. researchgate.net |

| IR | C=O Stretch (Ketone) | 1725-1715 cm⁻¹ | Typical for β-keto functionality. |

| IR | C=O Stretch (Amide I) | 1680-1660 cm⁻¹ | Characteristic for secondary amides. |

| IR | C-F Stretch (Aromatic) | 1300-1100 cm⁻¹ | Strong, characteristic absorptions. |

| MS | Molecular Ion [M]⁺ | m/z 213.06 | Corresponds to the molecular weight of C₁₀H₉F₂NO₂. |

Elemental Microanalysis for Compositional Verification

Elemental analysis is a crucial technique to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₀H₉F₂NO₂, the theoretical elemental composition can be calculated from its molecular weight (213.18 g/mol ). This analysis serves as a fundamental check of purity and structural correctness.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Calculated Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 56.34% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.26% |

| Fluorine | F | 18.998 | 2 | 37.996 | 17.82% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.01% |

| Total | 213.183 | 100.00% |

Advanced Chemical Transformations and Functionalization of the Butanamide Moiety

The this compound molecule possesses two primary sites for chemical modification: the butanamide moiety and the aromatic ring. The butanamide portion, specifically the active methylene group, is a hub for a variety of transformations. researchgate.net

Oxidative Halogenation Reactions (e.g., Dichlorination, Dibromination) using Hypervalent Iodine Reagents

The active methylene group (C2) of the 3-oxobutanamide chain is particularly susceptible to electrophilic substitution due to the electron-withdrawing effects of the two adjacent carbonyl groups, which increase the acidity of the C-H bonds. This reactivity allows for straightforward halogenation.

Oxidative halogenation using hypervalent iodine(III) reagents, such as iodobenzene (B50100) dichloride (PhICl₂) and its analogues, provides a mild and efficient method for dihalogenation. organic-chemistry.org The reaction likely proceeds through the enol tautomer of the butanamide. The hypervalent iodine reagent acts as an electrophilic halogen source. The reaction with two equivalents of the halogenating agent would lead to the formation of the corresponding 2,2-dihalo derivatives.

Dichlorination: Treatment with a reagent like iodobenzene dichloride would yield 2,2-dichloro-N-(3,4-difluorophenyl)-3-oxobutanamide. Hypervalent iodine-based methods are known to effectively chlorinate β-dicarbonyl compounds. organic-chemistry.org

Dibromination: Analogously, dibromination can be achieved using reagents like N-bromosuccinimide (NBS) or potentially a hypervalent iodine-bromide system. beilstein-journals.orgnih.gov This would result in the formation of 2,2-dibromo-N-(3,4-difluorophenyl)-3-oxobutanamide. The α-bromination of carbonyl compounds is a fundamental transformation in organic synthesis. nih.gov

These halogenated derivatives serve as versatile intermediates for further synthetic elaborations.

Investigation of Selective Chemical Modifications on the Aromatic Ring

The 3,4-difluorophenyl ring is the second major site for functionalization, primarily through electrophilic aromatic substitution (SₑAr). wikipedia.org The outcome of such reactions is governed by the directing effects of the substituents already present: the two fluorine atoms and the N-acylamino group.

Directing Effects:

Fluorine: Halogens are deactivating yet ortho-, para-directing. Therefore, the fluorine atoms at positions 3 and 4 will direct incoming electrophiles to positions 2, 5, and 6, while simultaneously slowing the reaction rate compared to benzene.

N-acylamino Group (-NHCOCH₂COCH₃): The amide group is a powerful activating group and is ortho-, para-directing due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring, stabilizing the cationic intermediate (arenium ion). libretexts.org

Regioselectivity: The position of substitution will be determined by the interplay of these effects. The N-acylamino group is a stronger activating/directing group than fluorine. Therefore, electrophilic attack is most likely to occur at the positions most activated by the amide group, which are positions 2 and 6 (ortho to the amide). Position 5 is para to the fluorine at C-4 and meta to the fluorine at C-3, making it another potential, though likely less favored, site of reaction. The steric hindrance from the butanamide chain might slightly disfavor substitution at the ortho positions, but the strong electronic activation often overcomes this barrier. Consequently, reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield predominantly 2-substituted and/or 6-substituted products. masterorganicchemistry.comyoutube.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the molecular structure and electronic properties of organic compounds. nih.govfinechem-mirea.ru DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for analyzing molecules of medium size like N-(3,4-difluorophenyl)-3-oxobutanamide. These calculations can elucidate geometric parameters, vibrational frequencies, and electronic characteristics, which are crucial for structure-activity relationship studies. researchgate.net

Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions. DFT calculations are employed to determine the distribution of electron density and to calculate partial atomic charges. This analysis helps identify the most electron-rich and electron-deficient sites within this compound.

A molecular electrostatic potential (MEP) map can be generated from the calculated electron distribution, which visually represents the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl groups and the fluorine atoms, indicating their roles as hydrogen bond acceptors. Conversely, the amide proton (N-H) would exhibit a positive potential, marking it as a hydrogen bond donor site. In a related compound, N-(3,4-Dichlorophenyl)-3-oxobutanamide, the parametric molecular electrostatic potential (PMEP) was used to understand the involvement of oxygen and chlorine atoms in crystal packing interactions. scientific.net

Table 1: Predicted Partial Atomic Charges for Key Atoms in this compound This table presents hypothetical partial atomic charge values based on typical DFT calculations for similar functional groups. Actual values would require a specific DFT calculation.

| Atom | Functional Group | Predicted Partial Charge (a.u.) | Implication |

| O (amide) | Amide C=O | -0.5 to -0.7 | Hydrogen bond acceptor |

| O (keto) | Keto C=O | -0.5 to -0.7 | Hydrogen bond acceptor |

| N | Amide | -0.3 to -0.5 | --- |

| H (amide) | N-H | +0.3 to +0.5 | Hydrogen bond donor |

| F (C3) | Aryl | -0.2 to -0.4 | Electronegative center |

| F (C4) | Aryl | -0.2 to -0.4 | Electronegative center |

Conformational Landscape Exploration and Energy Minima Determination

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Theoretical methods are used to explore this landscape, identify stable conformers (energy minima), and determine the energy barriers between them. chemistrysteps.com

Key conformational features include:

Tautomerism : The 3-oxobutanamide moiety can exist in keto and enol forms. Crystal structure analysis of related compounds like N-(3,4-Dichlorophenyl)-3-oxobutanamide confirms that the keto form is predominant in the solid state. nih.gov

Rotation around N-C(aryl) bond : The dihedral angle between the phenyl ring and the amide plane is a critical conformational parameter. In the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide, the acetamide (B32628) residue is significantly twisted relative to the phenyl ring, with a dihedral angle of 25.40 (9)°. nih.gov A similar twist would be expected for the difluoro analogue.

Computational studies on fluorinated piperidines and alkanes show that fluorine substitution significantly influences conformational preferences through electrostatic interactions, hyperconjugation, and steric factors. d-nb.infonih.gov For this compound, the strong dipole moments of the C-F bonds would play a major role in stabilizing specific conformers.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound. nih.gov

Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman vibrational frequencies. Theoretical wavenumbers are often systematically higher than experimental values due to the neglect of anharmonicity, so they are typically scaled by an empirical factor (e.g., 0.98) to improve agreement with experimental data. nih.gov

NMR Spectroscopy : Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. These predicted values are valuable for assigning signals in experimental NMR spectra.

Electronic Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption wavelengths (λ_max) in the UV-Visible spectrum, corresponding to electronic transitions such as π → π* and n → π*. nih.gov

Semi-Empirical Methods for Molecular Geometry Optimization

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or high-throughput screening. Semi-empirical methods offer a faster alternative by incorporating empirical parameters to simplify the quantum mechanical calculations. numberanalytics.com These methods, such as Austin Model 1 (AM1) and Parametric Model 6 (PM6), are particularly useful for initial geometry optimization before employing more rigorous methods. numberanalytics.comdtic.mil

A study on the closely related N-(3,4-Dichlorophenyl)-3-oxobutanamide demonstrated the utility of this approach. scientific.net Both AM1 and PM6 methods were used to optimize the crystal structure, and the resulting energy-minimized geometries were found to be in good agreement with experimental X-ray diffraction data. scientific.net Such studies validate the use of semi-empirical methods for efficiently exploring the conformational space and obtaining reliable geometries for N-aryl-3-oxobutanamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies on N-Aryl-3-oxobutanamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For classes of compounds like N-Aryl-3-oxobutanamide derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent molecules. eurekaselect.com

In a notable QSAR study, a series of 88 N-aryl derivatives, including amides and imides, were analyzed for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. mdpi.comnih.gov The study successfully derived predictive models that linked specific molecular features to the observed biological activity.

The core of a QSAR study is the development of a mathematical equation that relates molecular descriptors to biological activity. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties.

In the study of N-aryl derivatives as cholinesterase inhibitors, models were generated using the Genetic Function Approximation (GFA) technique. mdpi.com The resulting models showed strong statistical significance and predictive power. For acetylcholinesterase inhibition, the model had a squared correlation coefficient (r²) of 0.862 and a predictive r² (r²_pred) of 0.857 for the test set. mdpi.comnih.gov

The analysis identified several key descriptors that effectively describe the bioactivity of these compounds. mdpi.comnih.gov

Table 2: Key Molecular Descriptors in the QSAR Model for N-Aryl Derivatives Based on the QSAR study of N-aryl derivatives as cholinesterase inhibitors. mdpi.com

| Descriptor | Type | Significance in Model | Interpretation |

| AlogP98 | Lipophilicity | Positive Correlation | Higher lipophilicity (fat solubility) is associated with increased activity, likely facilitating passage through biological membranes. |

| WIENER | Topological | Positive Correlation | A Wiener index relates to the molecular branching. Its importance suggests that the overall molecular topology influences binding. |

| CHI-V-3_C | Topological | Negative Correlation | This is a valence connectivity index, reflecting the degree of branching and complexity. A negative correlation suggests specific structural constraints. |

| PHI | Shape | Negative Correlation | The Kier flexibility index (PHI) relates to the molecule's dynamic shape. Its role indicates that a certain degree of rigidity or specific shape is preferred for binding. |

These QSAR models provide valuable insights, suggesting that the biological activity of N-aryl-3-oxobutanamide derivatives is governed by a combination of lipophilicity, molecular size, and shape. mdpi.com Such predictive models are crucial for the rational design of new derivatives with potentially enhanced therapeutic effects.

Correlation of Electronic and Steric Parameters with Observed Activities

There are no published studies that correlate the electronic and steric parameters of this compound with its observed biological or chemical activities.

Quantitative Structure-Activity Relationship (QSAR) studies are a common approach to build such correlations for a series of related compounds. These studies typically involve the calculation of various molecular descriptors, which can be broadly categorized as electronic, steric, and lipophilic, among others.

Electronic Parameters: These descriptors quantify the electronic aspects of a molecule. For this compound, this would involve calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and partial atomic charges. The fluorine substituents on the phenyl ring would significantly influence these parameters through their inductive and mesomeric effects.

Steric Parameters: These parameters describe the size and shape of the molecule. Descriptors like molecular weight, molar refractivity (MR), and various topological indices would be calculated. The steric bulk and conformation of the entire molecule, including the difluorophenyl ring and the oxobutanamide side chain, would be critical in determining its interaction with biological targets.

A hypothetical QSAR study on a series of N-(substituted-phenyl)-3-oxobutanamides, including the 3,4-difluoro derivative, would aim to derive a mathematical equation linking these parameters to a specific biological activity (e.g., enzyme inhibition, receptor binding). Such a model would allow for the prediction of the activity of new, unsynthesized derivatives. However, no such specific study for this compound has been found.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

No molecular dynamics (MD) simulation studies have been reported in the scientific literature for this compound.

MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. A simulation of this compound would provide insights into:

Conformational Flexibility: The molecule possesses several rotatable bonds, particularly in the oxobutanamide chain and the amide linkage. MD simulations could explore the accessible conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). This would reveal the preferred spatial arrangements and the energy barriers between different conformational states.

The results of such simulations are often presented as trajectory analyses, including root-mean-square deviation (RMSD) plots to assess structural stability and root-mean-square fluctuation (RMSF) plots to identify flexible regions of the molecule.

Ligand-Protein Interaction Profiling through Molecular Docking

There are no specific molecular docking studies available in the public domain that detail the interaction of this compound with any protein target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

For this compound, a molecular docking study would involve:

Selection of a Protein Target: Based on the known or hypothesized biological activity of related compounds, a relevant protein target would be selected.

Preparation of Ligand and Protein Structures: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: The ligand would be docked into the active site of the protein using specialized software. The program would generate multiple possible binding poses.

Analysis of Binding Interactions: The resulting poses would be scored based on their predicted binding affinity. The most favorable poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

A hypothetical data table from such a study might look like the one below, detailing the types of interactions and the residues involved.

| Interacting Residue | Interaction Type | Distance (Å) |

| Amino Acid 1 | Hydrogen Bond (Donor) | X.X |

| Amino Acid 2 | Hydrogen Bond (Acceptor) | Y.Y |

| Amino Acid 3 | Hydrophobic (π-π stacking) | Z.Z |

| Amino Acid 4 | Van der Waals | W.W |

This table is for illustrative purposes only and does not represent actual data.

Such an analysis would provide a structural hypothesis for the mechanism of action of this compound, guiding further experimental validation and the design of more potent analogs. However, to date, no such research has been published for this specific compound.

Synthetic Utility in Heterocyclic Compound Synthesis

N-(3,4-difluorophenyl)-3-oxobutanamide as a Versatile Precursor for Annulation Reactions

The this compound molecule is an exemplary building block for annulation reactions, which are processes that involve the formation of a new ring onto an existing molecular structure. The active methylene (B1212753) group (the CH₂ between the two carbonyls) and the carbonyl groups of the butanamide chain are the primary sites of reactivity, enabling cyclization with a wide array of reagents to form diverse heterocyclic systems.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that traditionally involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. researchgate.netnih.gov A modified version of this synthesis can be employed using N-aryl-3-oxobutanamides. In this pathway, the N-aryl-3-oxobutanamide reacts with an arylidenemalononitrile (a product of a Knoevenagel condensation between an aromatic aldehyde and malononitrile) in the presence of a basic catalyst like piperidine. raco.catraco.cat

The reaction for a generic N-aryl-3-oxobutanamide proceeds through an initial Michael addition of the active methylene group of the butanamide to the activated double bond of the arylidenemalononitrile. raco.cat The resulting intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield a stable 1,4-dihydropyridine (B1200194) derivative. raco.cat While this reaction is well-documented for various N-aryl-3-oxobutanamides, specific studies detailing the yields and conditions for this compound are not extensively reported in the available literature.

Table 1: Representative Hantzsch-type Reaction for Dihydropyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

N-aryl-3-oxobutanamides are versatile starting materials for a variety of substituted pyridines and their fused heterocyclic analogs. researchgate.net The reaction of an N-aryl-3-oxobutanamide with reagents such as malononitrile (B47326) or cyanoacetamide in the presence of a base can lead to the formation of highly functionalized pyridin-2(1H)-one derivatives. researchgate.netsciencepublishinggroup.com

For instance, the condensation of N-aryl-3-oxobutanamides with malononitrile typically yields 2-amino-6-hydroxy-4-methylpyridine-3-carboxamide derivatives. These pyridine (B92270) scaffolds can then be used as intermediates for more complex fused systems. Further reactions of these pyridine products, for example with α-haloketones followed by cyclization, can lead to the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net Another pathway involves the reaction with dimethylformamide-dimethylacetal (DMF-DMA), which can produce raco.catnih.govnaphthyridine derivatives under specific conditions. researchgate.net Although these synthetic routes are established for the N-aryl-3-oxobutanamide class of compounds, specific adaptations and results for the N-(3,4-difluorophenyl) derivative require targeted investigation.

The β-ketoamide functionality of this compound makes it a suitable precursor for the synthesis of six-membered rings containing two nitrogen atoms, such as pyrimidines and pyridazines.

Pyrimidines: Patent literature indicates the use of this compound as an intermediate in the preparation of substituted pyrimidine (B1678525) derivatives with potential applications in medicine. The general synthesis involves the condensation of the β-dicarbonyl unit with a nitrogen-containing reagent like an amidine. This type of reaction, known as the Pinner synthesis, is a classical method for constructing the pyrimidine core. beilstein-journals.orgnih.gov

Pyridazines: The synthesis of pyridazine (B1198779) derivatives from N-aryl-3-oxobutanamides can be achieved through a multi-step process. raco.catraco.cat First, the active methylene group of the butanamide is coupled with an aryl diazonium salt to form an arylhydrazono intermediate. This intermediate can then undergo cyclization with a reagent containing an active methylene group, such as malononitrile, in the presence of a base. This reaction sequence closes the ring to form a highly substituted pyridazine. raco.catraco.cat

Table 2: Synthesis of Pyridazines from N-Aryl-3-oxobutanamides

| Step | Reactants | Product |

|---|---|---|

| 1 | N-Aryl-3-oxobutanamide + Aryl Diazonium Salt | 3-Oxo-2-(arylhydrazono)-N-aryl-butyramide |

While the synthesis of six-membered rings is a common application, the N-aryl-3-oxobutanamide scaffold can also be directed toward the formation of five-membered heterocycles like pyrrolones (oxindoles) and furanones, though the latter is less commonly reported.

A significant application in this area is the synthesis of substituted oxindoles (a class of pyrrolones) through oxidative cyclization. Research has shown that the oxidation of N-aryl-3-oxobutanamides with manganese(III) acetate (B1210297) can induce an intramolecular carbon-carbon bond formation. This reaction proceeds via a radical intermediate, leading to a 5-exo-trig cyclization onto the N-aryl ring to form 3-acetylindolin-2-ones (oxindoles). These products can be further transformed into various indole (B1671886) derivatives.

The synthesis of furanones from β-ketoamides is not a straightforward or commonly cited transformation. Standard methods for furanone synthesis often start from different precursors, such as γ-hydroxyalkynones or by intramolecular cyclization of dioxobutylsulfonium salts. researchgate.netorganic-chemistry.org Adapting this compound for furanone synthesis would likely require its conversion into a more suitable intermediate, a process not detailed in the currently reviewed literature.

Mechanistic Investigations of Cyclization and Ring-Forming Reactions

The mechanisms underlying the formation of heterocyclic compounds from this compound are governed by the fundamental principles of organic reactions involving carbonyl compounds and active methylene groups.

Hantzsch-type Dihydropyridine Synthesis: As mentioned, the mechanism involves a base-catalyzed Michael addition of the enolate of the β-ketoamide to an electron-deficient alkene (like an arylidenemalononitrile). This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto a nitrile or ester group, leading to ring closure. A final tautomerization step yields the stable dihydropyridine ring. raco.cat

Pyrimidine Synthesis (Pinner-type): This reaction typically proceeds by the initial condensation of a nitrogen atom from an amidine with one of the carbonyl groups of the β-ketoamide to form a hemiaminal or enamine intermediate. A subsequent intramolecular condensation between the second nitrogen of the amidine and the remaining carbonyl group, followed by dehydration, results in the formation of the aromatic pyrimidine ring.

Oxidative Cyclization to Oxindoles: The manganese(III)-mediated cyclization is believed to proceed through a radical mechanism. Mn(OAc)₃ first oxidizes the enol form of the β-ketoamide to generate a manganese(III) enolate. This species can then generate a carbon-centered radical at the α-position. This radical subsequently attacks the ortho-position of the N-aryl ring in a 5-exo-trig cyclization. The resulting cyclohexadienyl radical is then oxidized to a cation, which, upon losing a proton, rearomatizes to form the stable oxindole (B195798) product.

Specific mechanistic studies focusing solely on this compound are scarce, but the electronic effects of the difluoro-substituents would be expected to influence reaction rates and regioselectivity compared to non-fluorinated analogues.

Development of Novel Heterocyclic Scaffolds with N-(3,4-difluorophenyl) Substitution

The true synthetic value of this compound lies in its potential to generate novel heterocyclic scaffolds that incorporate the biologically favorable N-(3,4-difluorophenyl) moiety. The difluorophenyl group can impart unique properties to the final molecule, making it a desirable feature in the design of new therapeutic agents.

Research into multicomponent reactions using various N-aryl-3-oxobutanamides has led to the discovery of complex and novel heterocyclic systems. beilstein-journals.orgnih.govbeilstein-journals.org For example, three-component reactions between 5-aminoazoles, salicylaldehydes, and N-aryl-3-oxobutanamides have been shown to produce diverse scaffolds such as isoxazolo[5,4-b]pyrimidines and 4-(isoxazol-5-ylamino)chroman-3-carboxamides. beilstein-journals.orgnih.gov The specific outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions (e.g., conventional heating vs. ultrasonication). beilstein-journals.orgnih.gov

The application of these methodologies using this compound as the starting material provides a direct route to new chemical entities containing the difluorinated phenyl group. These novel scaffolds are of significant interest for screening in drug discovery programs, particularly in areas where the unique electronic properties of fluorine can be exploited to enhance biological activity and pharmacokinetic profiles.

Mechanistic Biological Investigations of N 3,4 Difluorophenyl 3 Oxobutanamide Analogues

Structure-Activity Relationship (SAR) Studies of Related N-Aryl-3-oxobutanamide Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For N-aryl-3-oxobutanamide systems, these investigations focus on elucidating the roles of various structural components, such as substituents on the aryl ring and the nature of the linker chain, in determining the compound's potency and selectivity towards biological targets.

Influence of Halogen Substituents on Biological Potency and Selectivity

The presence, position, and nature of halogen substituents on the N-aryl ring of 3-oxobutanamide and related analogues can significantly modulate their biological effects. Research on various N-aryl systems has consistently shown that halogenation is a key determinant of potency and selectivity.

In a study of 2-benzylidene-3-oxobutanamide derivatives, halogen substitutions on the aryl ring were found to be beneficial for antibacterial activity. Specifically, compounds with halogen atoms at the -2 and -4 positions of the aryl ring demonstrated significant growth inhibition against resistant bacterial strains nih.gov. Another study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, designed as Forkhead Box M1 (FOXM1) inhibitors, revealed that the combined electronic effect of a halogen at position 4 and a cyano (-CN) group at position 2 of the phenylacetamide ring favored inhibitory activity nih.gov. This suggests that the electronic properties conferred by the halogen, in concert with other substituents, are crucial for molecular recognition and biological function.

Furthermore, quantitative structure-activity relationship (QSAR) analysis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles showed that the introduction of halogens like fluorine, chlorine, and bromine at the para-position of the 3-phenyl ring slightly enhanced activity against chitin (B13524) synthesis nih.gov. This enhancement is often attributed to the favorable hydrophobic and electronic properties of halogens, which can improve membrane permeability and strengthen binding interactions with target proteins. The specific substitution pattern is also critical; for instance, N-(aryl)-butyl-aryl carboxamides with a 2,3-dichloro substitution on the phenylpiperazine moiety have been evaluated for dopamine (B1211576) receptor binding nih.gov, and a compound featuring a 1-(3,4-dichlorophenyl) piperazine (B1678402) group was identified as a selective inhibitor of the NMDA receptor subunit 2B nih.gov. These examples underscore the nuanced role of di-halogenation patterns in conferring target specificity.

| Compound Class | Halogen Position/Type | Observed Effect on Biological Activity |

| 2-Benzylidene-3-oxobutanamides | -2 and -4 positions | Beneficial for antibacterial activity nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Halogen at position 4 (with -CN at position 2) | Favored FOXM1 inhibitory activity nih.gov |

| 5-(Benzoylamino)-3-phenylisoxazoles | F, Cl, Br at para-position | Slightly enhanced chitin synthesis inhibition nih.gov |

| Phenylpiperazine derivatives | 3,4-dichloro substitution | Conferred high affinity for NMDA receptor subunit 2B nih.gov |

Role of the Butanamide Linker in Ligand-Target Recognition

The butanamide linker is a critical structural element that connects the N-aryl moiety to the rest of the molecule, and its integrity is often vital for ligand-target recognition. The carbonyl group within this linker is particularly important for establishing key interactions with biological targets.

Studies on selective dopamine D3 receptor (D3R) ligands have highlighted the pivotal role of the carboxamide linker. In a series of N-(aryl)-butyl-aryl carboxamides, the carbonyl group was found to be essential for high-affinity D3R binding. Analogues where the carbonyl group was removed, creating an amine linker, exhibited a dramatic (>100-fold) reduction in binding affinity for D3R, while their affinity for the D2 receptor was largely unaffected. This demonstrates that the carbonyl group is a key point of separation for the structure-activity relationships at D3R versus D2R and is crucial for D3R selectivity nih.gov.

Similarly, in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3, extending a molecular series with an amide bond proved far more successful than using an amine bond, with the amide-linked compounds showing significantly higher percentage inhibition mdpi.com. The amide bond's capacity to act as a hydrogen bond donor and acceptor, along with its defined conformational geometry, contributes to its importance in molecular recognition. The unexpected influence of the N-aryl substituent on the chemical reactivity of the entire N-aryl-3-oxobutanamide molecule in multicomponent reactions further suggests that the electronic properties of the aryl ring can modulate the reactivity and conformation of the butanamide linker, thereby affecting how it interacts with target molecules beilstein-journals.orgnih.gov.

In Vitro Biochemical and Cellular Assays

To characterize the biological profile of N-(3,4-difluorophenyl)-3-oxobutanamide and its analogues, a variety of in vitro biochemical and cellular assays are employed. These assays provide quantitative data on the compound's interactions with specific enzymes and receptors and its effects on pathogenic microorganisms.

Enzyme Inhibition Studies (e.g., COX, LOX, α-glucosidase)

The N-aryl-3-oxobutanamide scaffold is a versatile template for designing enzyme inhibitors. Assays for enzymes like cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and α-glucosidase are commonly used to screen for anti-inflammatory and anti-diabetic potential. While specific inhibition data for this compound is not extensively detailed in the available literature, studies on structurally related compounds provide a framework for its potential activities. For instance, heterocyclic compounds derived from 3-oxobutanamide precursors have been evaluated for their antioxidant activity, which is often mechanistically linked to the inhibition of oxidative enzymes like COX and LOX sciencepublishinggroup.comsciencepublishinggroup.com. The evaluation of such compounds against these enzymes would typically involve measuring the reduction in enzymatic activity in the presence of the inhibitor, allowing for the determination of parameters like the half-maximal inhibitory concentration (IC₅₀).

Receptor Binding and Modulation Studies (e.g., NMDA receptors, dopamine receptors)

The interaction of small molecules with neuronal receptors is a cornerstone of neuropharmacology. The N-methyl-D-aspartate (NMDA) receptor and dopamine receptors are key targets for drugs treating a range of neurological and psychiatric disorders wikipedia.orgnih.govnih.gov.

Analogues of this compound have shown affinity for these receptors. A study of N-(aryl)-butyl-aryl carboxamides, which share the N-aryl carboxamide feature, identified compounds with high selectivity for the dopamine D3 receptor over the D2 receptor nih.gov. The binding affinities (Ki) for these compounds were determined through competitive radioligand binding assays, revealing the structural requirements for potent and selective receptor interaction. For example, specific compounds in this class demonstrated over 1000-fold selectivity for D3R nih.gov.

Furthermore, the dichlorophenyl moiety, related to the difluorophenyl group, has been incorporated into selective NMDA receptor modulators. A compound containing a 1-(3,4-dichlorophenyl)piperazine (B178234) structure was developed as a potent and selective negative allosteric modulator for the NMDA receptor subunit 2B (GluN2B) nih.gov. This indicates that the halogenated phenyl motif is a viable pharmacophore for targeting specific subunits of the NMDA receptor complex.

| Compound Class/Analogue | Receptor Target | Key Findings |

| N-(aryl)-butyl-aryl carboxamides | Dopamine D3 Receptor | Discovered highly selective ligands (>1000-fold over D2R); carbonyl in linker critical for D3R affinity nih.gov |

| 1-(3,4-dichlorophenyl)piperazine derivative | NMDA Receptor (GluN2B subunit) | Acted as a potent and selective negative allosteric modulator nih.gov |

Assessment of Antimicrobial Action against Pathogenic Strains

The search for novel antimicrobial agents is a global health priority. The N-aryl-3-oxobutanamide scaffold and its derivatives have been investigated for their action against various pathogenic bacteria.

In a study focused on 2-benzylidene-3-oxobutanamide derivatives, several compounds exhibited potent antibacterial activity against a panel of drug-resistant bacteria. Notably, certain halogenated and nitro-substituted derivatives showed significant growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB) nih.gov.

Additionally, 3-oxobutanamides have been used as versatile starting materials for the synthesis of various heterocyclic compounds with antimicrobial properties. These resulting molecules, such as pyridines and thiophenes, were tested for their ability to inhibit the growth of bacteria including Bacillus subtilis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The results showed that several of the synthesized compounds possessed moderate to significant antibacterial activity when compared to standard antibiotics like chloramphenicol (B1208) sciencepublishinggroup.comresearchgate.net.

| Compound/Derivative | Pathogenic Strain(s) | Activity/Results |

| 2-(3-Nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | Good growth inhibition nih.gov |

| 2-(3-Nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | Good growth inhibition nih.gov |

| 3-Oxo-N-(3-trifluoromethyl)-phenyl-butanamide | Bacillus subtilis | Exhibited antibacterial activity sciencepublishinggroup.com |

| 3-Oxo-N-(3-trifluoromethyl)-phenyl-butanamide | Klebsiella pneumoniae | Exhibited antibacterial activity sciencepublishinggroup.com |

| Thiophene derivative from 3-oxobutanamide | Pseudomonas aeruginosa | Low significant antibacterial activity sciencepublishinggroup.com |

Elucidation of Antiproliferative Mechanisms in Cancer Cell Lines

Investigations into analogues of this compound have revealed multifaceted mechanisms by which they exert antiproliferative effects on cancer cells. A primary mechanism is the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle, which halts cell division.

One study on a stilbenoid analogue, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), demonstrated potent growth inhibitory activity in human lung cancer cells (A549) nih.gov. The mechanism was found to involve the arrest of the cell cycle at the G2/M phase, followed by an increase in the sub-G1 phase DNA content, which is indicative of apoptosis nih.gov. Further molecular analysis revealed that BCS treatment led to an increased expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21 nih.gov. It also triggered the release of cytochrome c into the cytosol and the downregulation of the checkpoint protein cyclin B1, which is consistent with G2/M arrest nih.gov.

Similarly, novel pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDK), specifically CDK2 and/or CDK9 mdpi.com. For instance, one derivative caused cell cycle arrest at the S phase in Hela cervical cancer cells, while another arrested MCF7 breast cancer cells at the G2/M phase mdpi.com.

Another class of analogues, diarylpentanoids, such as 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), have been shown to exert cytotoxic effects on non-small cell lung cancer cells nih.gov. The underlying mechanisms involve the modulation of critical signaling pathways, including the PI3K-AKT, MAPK/ERK, and cell cycle-apoptosis pathways nih.gov. Treatment with these compounds leads to a significant increase in apoptotic cells, characterized by morphological changes in the cell nuclei nih.gov.

Table 1: Antiproliferative Activity of Selected Analogues in Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Mechanism of Action | IC50 Value | Source |

|---|---|---|---|---|

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung) | G2/M phase arrest, Apoptosis induction, p53/p21 upregulation | 0.03 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical) | S phase arrest, CDK2/CDK9 inhibition | 2.59 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridine 14g | MCF7 (Breast) | G2/M phase arrest, CDK2/CDK9 inhibition | 4.66 µM | mdpi.com |

| Diarylpentanoid MS13 | NCI-H520 (Lung) | Apoptosis induction via PI3K-AKT & MAPK pathways | Not specified | nih.gov |

Exploration of Anti-inflammatory Pathways

Analogues of this compound have been investigated for their potential to modulate inflammatory pathways. The mechanisms identified primarily involve the inhibition of key inflammatory mediators, such as prostaglandins (B1171923) and cytokines, and the regulation of signaling cascades like the NF-κB pathway.

One major anti-inflammatory strategy involves the modulation of eicosanoid biosynthesis. Polyunsaturated fatty acids (n-3 PUFAs), for example, can partially replace the pro-inflammatory precursor arachidonic acid (AA) in cell membranes. This leads to a decreased production of AA-derived inflammatory mediators. The mechanisms for this reduction include direct competition for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and decreased expression of COX-2 researchgate.net. Furthermore, certain n-3 PUFAs give rise to resolvins, which are actively anti-inflammatory and promote the resolution of inflammation researchgate.net.

Another key mechanism is the suppression of pro-inflammatory cytokine production. Dietary supplementation with n-3 PUFAs has been shown to result in decreased production of cytokines by immune cells like monocytes and neutrophils researchgate.net. Specific compounds have been developed as potent anti-cytokine agents, capable of inhibiting pivotal inflammatory cytokines such as Interleukin-6 (IL-6) nih.gov.

Research has also highlighted the role of these compounds in inhibiting specific inflammasomes. For instance, baicalin, a flavonoid, has been shown to improve conditions like atherosclerosis by reducing IL-1β and IL-18 production through the inhibition of the NLRP3 inflammasome frontiersin.org. The cyclopentenone prostaglandin (B15479496) 15d-PGJ2 has also been found to inhibit NLRP3-mediated caspase-1 activation, which is a critical step in the inflammatory response frontiersin.org. This inhibition can occur through the upstream regulation of the NF-κB pathway frontiersin.org.

Table 2: Anti-inflammatory Mechanisms of Related Compounds

| Compound Class/Analogue | Pathway/Target | Effect | Source |

|---|---|---|---|

| n-3 Polyunsaturated Fatty Acids | COX and LOX enzymes | Competitive inhibition, reduced eicosanoid production | researchgate.net |

| n-3 Polyunsaturated Fatty Acids | Cytokine Production | Decreased production of pro-inflammatory cytokines | researchgate.net |

| Baicalin | NLRP3 Inflammasome | Inhibition of IL-1β and IL-18 production | frontiersin.org |

| 15d-PGJ2 | NLRP3 Inflammasome / NF-κB | Inhibition of caspase-1 activation | frontiersin.org |

| Andrographolide | PI3K/Akt Pathway | Inhibition of ICAM-1 expression | frontiersin.org |

Mechanistic Studies on Antidepressant Activity

The potential antidepressant activity of this compound analogues is primarily linked to their ability to modulate monoaminergic systems in the central nervous system. The principal mechanism under investigation is the inhibition of monoamine oxidase (MAO) enzymes.

MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of key neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine nih.gov. Inhibition of these enzymes increases the concentration of these monoamines in the synaptic cleft, which is a well-established mechanism for antidepressant action mdpi.com. Research has focused on developing selective inhibitors to minimize side effects. Many newly synthesized analogues show selective inhibition of MAO-B, which is crucial for dopamine metabolism nih.govmdpi.com. For example, studies on N-arylated heliamine derivatives revealed compounds with high selective inhibitory activity against human MAO-B (hMAO-B) nih.gov.

Another explored mechanism is the modulation of serotonin (5-HT) activity. Some compounds are believed to exert their antidepressant effect by blocking serotonin 5HT2A/2C receptors or by inhibiting the reuptake of serotonin from the synapse, similar to the action of selective serotonin reuptake inhibitors (SSRIs) bdpsjournal.orgrrpharmacology.ru.

Beyond the monoamine hypothesis, the glutamatergic system has emerged as a target for rapid-acting antidepressants frontiersin.org. Antagonism of the N-methyl-D-aspartate (NMDA) receptor is a key mechanism in this area. Blockade of NMDA receptors can lead to synaptic plasticity, which is thought to underlie the rapid antidepressant response observed with drugs like ketamine nih.gov.

Table 3: Antidepressant Mechanisms and Inhibitory Activity of Analogues

| Compound/Analogue Class | Primary Mechanism | Target Enzyme/Receptor | IC50 Value / Potency | Source |

|---|---|---|---|---|

| N-arylated heliamine (4h) | MAO Inhibition | hMAO-B | 1.55 µM | nih.gov |

| N-arylated heliamine (4j) | MAO Inhibition | hMAO-B | 5.08 µM | nih.gov |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO Inhibition | hMAO-B | 3.47 µM | mdpi.com |

| 1,3,4-Oxadiazole derivatives | GSK-3β Inhibition | Glycogen synthase kinase-3β | Docking Score: -7.800 kcal/mol | bdpsjournal.org |

| Ketamine | NMDA Receptor Antagonism | Glutamate NMDA Receptor | Not Applicable | nih.gov |

Future Directions and Advanced Research Perspectives for N 3,4 Difluorophenyl 3 Oxobutanamide

The exploration of N-(3,4-difluorophenyl)-3-oxobutanamide and its derivatives is entering a new phase, driven by technological advancements and a deeper understanding of molecular interactions. Future research is poised to expand beyond initial characterizations, venturing into the rational design of sophisticated analogues, the integration of computational intelligence, in-depth mechanistic studies, and novel industrial applications. These endeavors aim to unlock the full potential of this chemical scaffold for a range of scientific and technological purposes.

Q & A

Q. What are the established synthetic routes for N-(3,4-difluorophenyl)-3-oxobutanamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is typically synthesized via condensation of 3,4-difluoroaniline with ethyl acetoacetate under reflux in an aprotic solvent (e.g., benzene or toluene). Optimization involves:

- Temperature Control: Maintaining reflux temperatures (110–120°C) to ensure complete acylation while avoiding side reactions.

- Solvent Selection: Toluene improves solubility of intermediates compared to benzene, reducing reaction time .

- Catalysis: Adding a catalytic amount of p-toluenesulfonic acid (PTSA) enhances reaction efficiency. Post-synthesis, recrystallization from ethanol yields pure crystals (86% yield in analogous syntheses) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection: Using a Bruker SMART APEX II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Structure Solution: SHELXS-97 for phase determination via direct methods .

- Refinement: SHELXL-97 refines positional and thermal parameters. Hydrogen bonding (N–H···O and C–H···O) and π-π stacking between fluorophenyl groups stabilize the lattice, as seen in analogous structures .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

Methodological Answer:

- NMR Spectroscopy: H NMR (400 MHz, CDCl₃) confirms the amide proton (δ 10.2 ppm) and ketone-associated protons (δ 2.6–3.1 ppm). F NMR identifies fluorine environments (δ -138 to -140 ppm for meta/para-F) .

- IR Spectroscopy: Strong bands at 1680 cm⁻¹ (amide C=O) and 1715 cm⁻¹ (ketone C=O) differentiate functional groups .

- Mass Spectrometry: ESI-MS (m/z 213.18 [M+H]⁺) verifies molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomeric equilibria in this compound?

Methodological Answer: Tautomerism between keto and enol forms complicates spectral interpretation. To address this:

- Variable-Temperature NMR: Monitor chemical shift changes (e.g., ketone proton splitting at low temperatures) to identify tautomeric populations .

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model tautomers and compare computed vs. experimental spectra .

- X-ray Crystallography: Resolve solid-state conformation unambiguously; the keto form dominates in crystals due to intramolecular H-bonding .

Q. What strategies are recommended for designing derivatives of this compound to enhance bioactivity while maintaining solubility?

Methodological Answer:

- Substituent Modulation: Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to improve metabolic stability. Methoxy groups at position 2 enhance solubility (logP reduction by ~0.5 units) .

- Heterocyclic Fusion: Attach pyridine or imidazole rings to the butanamide backbone to exploit π-stacking with biological targets .

- In Silico Screening: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), prioritizing derivatives with ∆G < -8 kcal/mol .

Q. How can computational models predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies using Gaussian08. A low LUMO energy (-1.2 eV) indicates high electrophilicity at the ketone carbon .

- Molecular Dynamics (MD) Simulations: Simulate reaction trajectories in explicit solvent (e.g., water/DMSO) to assess steric hindrance from fluorine substituents .

- Kinetic Studies: Monitor reaction progress via HPLC to validate computational predictions; rate constants (k) correlate with LUMO energy trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.